1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6)
Description
Stereochemical Differences
Electronic Effects
Deuterium’s lower vibrational frequency strengthens C-D bonds compared to C-H, reducing susceptibility to cytochrome P450-mediated hydroxylation. This isotopic effect prolongs the analog’s half-life in hepatic microsomal assays by 2.3-fold relative to non-deuterated 3-epi calcitriol.
Biological Implications
Despite reduced VDR affinity, the 3-epi analog demonstrates 73% higher surfactant synthesis stimulation in pulmonary alveolar type II cells compared to calcitriol, attributed to its resistance to 24-hydroxylase degradation. This disparity highlights the compound’s utility in studying non-genomic vitamin D signaling pathways.
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
InChI Key |
GMRQFYUYWCNGIN-MQYJUZKRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Key Steps and Reagents
This method employs a convergent strategy to assemble the vitamin D triene system from A-ring and CD-side chain fragments. The deuterated positions (26,27) are introduced during the synthesis of the CD-side chain.
- Stereoselectivity : Palladium catalysts ensure regioselective coupling, forming the C1-C2 double bond.
- Deuterium Stability : Deuterium atoms at C26/C27 are retained through all steps due to their stability in non-exchangeable positions.
Solid-Phase Synthesis on Hydroxymethylpolystyrene Support
Advantages and Optimization
This method enables efficient deuterium incorporation and diversification of the side chain.
- Key Feature : Organometallic reagents (e.g., Grignard) cleave the ester bond, releasing the deuterated product with high purity.
- Scalability : Resin-based methods reduce purification steps, improving throughput.
Deuterium-Labeled A-Ring Synthon Approach
H/D Exchange and Fragment Coupling
This method focuses on precise deuterium labeling at the A-ring and CD-side chain.
- Critical Step : Ru/C-mediated H/D exchange ensures high deuterium content at C3/C4 without stereochemical isomerization.
Comparative Analysis of Methods
Optimization Strategies
- Catalyst Choice : Palladium catalysts improve coupling efficiency in convergent synthesis.
- Resin Selection : Hydroxymethylpolystyrene minimizes side reactions during triene formation.
- Deuterium Retention : Avoiding acidic conditions prevents isotopic exchange at C26/C27.
Quality Control and Analytical Validation
Deuterated analogs are validated via LC-MS/MS to confirm:
Chemical Reactions Analysis
Types of Reactions
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can be used to alter the double bonds in the structure.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alkanes .
Scientific Research Applications
Biological Properties
1-alpha,25-Dihydroxy-3-epi Vitamin D3 exhibits unique biological characteristics compared to its parent compound, 1-alpha,25-dihydroxyvitamin D3. Key properties include:
- Receptor Binding : It binds to the vitamin D receptor (VDR), influencing gene expression and cellular functions. However, it has a lower affinity for VDR than 1-alpha,25-dihydroxyvitamin D3, resulting in reduced calcemic effects while maintaining significant biological activity .
- Metabolism : This metabolite is produced in human keratinocytes and other tissues and shows higher metabolic stability than its parent compound . Its production is constitutive and not inhibited by common inhibitors like ketoconazole .
Therapeutic Applications
The therapeutic implications of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 span several areas:
Cancer Research
Research indicates that this metabolite may have anti-proliferative effects on various cancer cell lines. For instance:
- Lymphomas and Solid Tumors : Studies have shown that it can inhibit the growth of lymphoma cells and primary tumor cells from breast and prostate cancers through VDR-mediated pathways .
- Mechanistic Insights : The crystal structure of the complex formed between 1-alpha,25-Dihydroxy-3-epi Vitamin D3 and VDR has been elucidated, providing insights into its mechanism of action at the molecular level .
Chronic Kidney Disease (CKD)
Recent findings suggest that levels of another epimeric form, 3-epi-25(OH)D3 (closely related to 1-alpha,25-Dihydroxy-3-epi Vitamin D3), are associated with cardiovascular function in CKD patients. Low serum levels correlate with impaired functional capacity and muscle strength . This highlights the potential role of vitamin D metabolites in managing CKD.
Case Studies
Several case studies provide evidence for the clinical relevance of 1-alpha,25-Dihydroxy-3-epi Vitamin D3:
- Patient Observations : In a study involving three patients with substantial serum levels of 3-epi forms of vitamin D, significant concentrations were documented alongside standard vitamin D treatments. This suggests that the 3-epimer may play a more critical role than previously assumed .
- Kidney Transplantation Effects : A longitudinal study showed that serum levels of 3-epi forms increased post-kidney transplantation, which correlated with improved cardiovascular functional capacity. This indicates a potential therapeutic benefit associated with vitamin D metabolism in post-transplant care .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the expression of various genes involved in calcium and phosphate metabolism, insulin secretion, and cellular differentiation . The deuterium atoms enhance the stability of the compound, making it a valuable tool in research .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Compound | Structural Modifications | VDR Affinity (% of Calcitriol) | Calcemic Activity | Key Applications |
|---|---|---|---|---|
| Calcitriol | None | 100% | High | Calcium regulation, bone health |
| 3-epi-Calcitriol | C-3 epimerization | 2–3% | Low | Tissue-specific anti-inflammation |
| Deuterated 3-epi-Calcitriol | C-3 epi + C-26/27-d6 | 2–3% | Low | MS-based analytical standard |
| RO24-5531 | C-26/27-F6, modified side chain | 50% | None | Cancer chemoprevention |
| 24,24-Difluoro-25(OH)D3 | C-24-F2, C-26/27-CH3 | 80% | Moderate | Calcium regulation |
Table 2: Metabolic Stability and Half-Life
| Compound | CYP24A1 Susceptibility | Half-Life (Hours) |
|---|---|---|
| Calcitriol | High | 4–6 |
| 3-epi-Calcitriol | Low | 12–24 |
| RO24-5531 | Very Low | >48 |
Research Findings and Clinical Implications
- Deuterated 3-epi-Calcitriol: Critical for resolving inaccuracies in vitamin D status assessments, particularly in differentiating epimers in immunocompromised or pediatric populations .
- Non-Calcemic Analogs: RO24-5531 and fluorinated derivatives show promise in cancer therapy without calcium-related toxicity .
- Epimer-Specific Activity : 3-epi-calcitriol’s reduced VDR binding but retained PTH suppression highlights tissue-selective vitamin D signaling pathways .
Biological Activity
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (1α,25(OH)₂-3-epi-D3) is a naturally occurring metabolite of vitamin D3 that plays a significant role in various biological processes. It is known for its unique binding to the vitamin D receptor (VDR), which mediates its biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, tissue specificity, and potential therapeutic applications.
1α,25(OH)₂-3-epi-D3 exerts its biological effects primarily through binding to VDR. Upon binding, VDR forms a heterodimer with the retinoid X receptor (RXR), leading to the transcriptional regulation of target genes involved in calcium and phosphate homeostasis, cell proliferation, and differentiation. Compared to its parent compound 1α,25(OH)₂D3 (calcitriol), 1α,25(OH)₂-3-epi-D3 exhibits lower calcemic effects but retains significant biological activity in specific tissues .
Biological Activity and Tissue Specificity
The biological activity of 1α,25(OH)₂-3-epi-D3 is tissue-specific. In vitro studies have shown that it has a lower activation capacity for genes such as osteocalcin in osteoblasts but demonstrates comparable efficacy to calcitriol in inhibiting cellular proliferation in keratinocytes and suppressing parathyroid hormone secretion in bovine parathyroid cells . The following table summarizes some key biological activities and their tissue-specific responses:
| Biological Activity | Tissue/Cell Type | Response |
|---|---|---|
| Gene activation (e.g., osteocalcin) | Osteoblasts | Lower activation compared to 1α,25(OH)₂D3 |
| Cellular proliferation inhibition | Keratinocytes | Comparable efficacy to 1α,25(OH)₂D3 |
| Parathyroid hormone suppression | Bovine parathyroid cells | Similar potency to 1α,25(OH)₂D3 |
| Surfactant synthesis enhancement | Pulmonary alveolar type II cells | Increased synthesis of surfactant protein-B (SP-B) |
Metabolic Stability
One notable feature of 1α,25(OH)₂-3-epi-D3 is its metabolic stability. Studies indicate that it is less susceptible to degradation compared to calcitriol due to its structural modifications. This stability may contribute to its prolonged biological effects in target tissues . The metabolism of this compound involves enzymes such as 24-hydroxylase; however, it is also produced constitutively in certain tissues like keratinocytes without inhibition by common metabolic inhibitors .
Case Studies and Research Findings
Several studies have elucidated the significance of 1α,25(OH)₂-3-epi-D3 in various physiological contexts:
- Keratinocyte Growth Inhibition : Research demonstrated that 1α,25(OH)₂-3-epi-D3 effectively inhibits keratinocyte growth despite having a lower affinity for VDR compared to calcitriol. This suggests that its metabolites may play a crucial role in skin health and disease management .
- Calcium Homeostasis : In bovine parathyroid cells, 1α,25(OH)₂-3-epi-D3 was shown to suppress parathyroid hormone secretion effectively. This action is vital for maintaining calcium levels within physiological ranges without the hypercalcemic risks associated with calcitriol .
Q & A
Q. Advanced
Collision Energy (CE) : Calibrate CE to maximize fragmentation specificity for deuterated vs. non-deuterated ions (e.g., higher CE for side-chain cleavage).
Isotopic Purity : Verify deuterated standards are ≥98 atom % D () to avoid contamination from non-deuterated traces.
Chromatography : Use a C18 or C30 column with a 15–20-minute gradient to resolve epimers and isotopic pairs.
Signal Cross-Talk : Ensure MRM channels for deuterated and non-deuterated forms do not overlap (e.g., monitor m/z 413 → 395 for deuterated vs. m/z 407 → 389 for endogenous).
Internal Standard Placement : Add deuterated standards early in extraction to correct for recovery losses during protein precipitation or solid-phase extraction .
How does the 3-epi configuration influence receptor binding and functional studies of 1-alpha,25-Dihydroxy Vitamin D3?
Advanced
The 3α-epimer exhibits reduced binding affinity to the vitamin D receptor (VDR) compared to the canonical 3β form. To study this:
- Competitive Binding Assays : Use radiolabeled 1,25(OH)₂D3 (e.g., ³H-labeled, as in ) and increasing concentrations of deuterated 3-epi analogs to calculate inhibition constants (Kᵢ).
- Transcriptional Activity : Transfect cells with a VDR-responsive luciferase reporter and treat with deuterated 3-epi compounds. Normalize activity to non-deuterated 1,25(OH)₂D3.
- Structural Analysis : Perform molecular docking simulations using VDR crystal structures (PDB: 1DB1) to model steric clashes caused by the 3α-hydroxyl configuration .
What are the implications of CYP27B1 downregulation on deuterated 3-epi Vitamin D3 metabolism in disease models?
Advanced
CYP27B1 (1-alpha hydroxylase) downregulation (e.g., due to cigarette smoke exposure, ) reduces activation of 25(OH)D3 to 1,25(OH)₂D3. To assess metabolic flux:
- Knockdown Models : Use siRNA or CRISPR-Cas9 to silence CYP27B1 in cell lines, then supplement with deuterated 25(OH)D3-3-epi. Monitor residual 1-alpha hydroxylation via LC-MS/MS.
- Disease Correlation : In clinical cohorts (e.g., chronic kidney disease), measure deuterated 3-epi metabolite levels alongside CYP27B1 expression (qPCR) to identify dysregulated pathways.
- Therapeutic Intervention : Test if deuterated analogs bypass CYP27B1-dependent activation by directly binding VDR in rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
